molecular formula C21H18N2O5 B6395589 2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid CAS No. 1261928-02-2

2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6395589
CAS No.: 1261928-02-2
M. Wt: 378.4 g/mol
InChI Key: JHNDHECBECLTRU-UHFFFAOYSA-N
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Description

2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and carboxylic acid groups, as well as a phenylmethoxycarbonylamino group.

Properties

IUPAC Name

2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-19-18(20(24)25)11-16(12-22-19)15-7-9-17(10-8-15)23-21(26)28-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNDHECBECLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with methoxy and carboxylic acid groups. Examples include:

Uniqueness

What sets 2-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

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